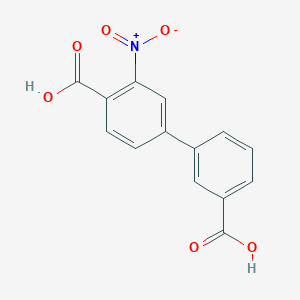
6-Methyl-2-(3,4-methylenedioxyphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2-(3,4-methylenedioxyphenyl)benzoic acid, also referred to as 6-MDB, is an aromatic organic compound that has been used in a variety of scientific research applications. It is a colorless solid with a melting point of 161-162°C and a molecular weight of 206.25 g/mol. 6-MDB is a synthetic compound that is highly soluble in water and can be used in a range of laboratory experiments.
科学的研究の応用
6-MDB has been used in a variety of scientific research applications, including the study of drug metabolism, enzyme inhibition, and as a potential therapeutic agent for treating diseases such as cancer and Alzheimer’s. It has also been used as a fluorescent probe for the study of cell signaling pathways and as a substrate for the study of enzyme kinetics.
作用機序
The mechanism of action of 6-MDB is not yet fully understood. It has been suggested that it may act as a competitive inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of many drugs. It has also been suggested that it may act as a modulator of the cyclooxygenase-2 enzyme, which is involved in inflammation.
Biochemical and Physiological Effects
6-MDB has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to reduced drug metabolism in the body. It has also been shown to inhibit the activity of cyclooxygenase-2, which can lead to reduced inflammation. Additionally, it has been shown to modulate the activity of certain protein kinases, which can lead to changes in cell signaling pathways.
実験室実験の利点と制限
The use of 6-MDB in laboratory experiments offers a range of advantages and limitations. One advantage is that it is a relatively easy compound to synthesize, making it readily available for use in a range of experiments. Additionally, it is relatively stable, making it suitable for use in long-term experiments. On the other hand, it is not very soluble in organic solvents, making it difficult to use in certain types of experiments.
将来の方向性
The potential applications of 6-MDB are vast and varied. One potential future direction is the development of new drugs based on its structure. Additionally, it could be used as a fluorescent probe for the study of cell signaling pathways and as a substrate for the study of enzyme kinetics. It could also be used as a tool to study drug metabolism and enzyme inhibition. Finally, it could be used as a potential therapeutic agent for treating diseases such as cancer and Alzheimer’s.
合成法
6-MDB is synthesized through a two-step process involving the reaction of 3,4-methylenedioxyphenylacetic acid with formaldehyde, followed by an acid-catalyzed condensation. The first step involves the formation of a Schiff base from the reaction of the acid and formaldehyde, which is then condensed with hydrochloric acid to yield 6-MDB.
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-6-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-9-3-2-4-11(14(9)15(16)17)10-5-6-12-13(7-10)19-8-18-12/h2-7H,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJOOVAHMJQYMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC3=C(C=C2)OCO3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














